N-[3-(4-chloro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
N-[3-(4-chloro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C12H12ClN7O and its molecular weight is 305.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.0791857 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Compounds
A significant aspect of the research on N-[3-(4-chloro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves the synthesis of novel derivatives through heteroaromatization processes. For instance, novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized, showcasing the versatility of the core compound as a precursor in creating a wide array of biologically active heterocyclic compounds (El-Agrody et al., 2001). Such synthetic routes offer pathways to explore various chemical spaces for drug development and other applications.
Antimicrobial and Antitumor Activities
Research has demonstrated that derivatives synthesized from this compound possess significant antimicrobial and antitumor activities. A notable study outlined the synthesis of enaminone-based derivatives, leading to compounds with promising inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of standard treatments like 5-fluorouracil (Riyadh, 2011). This indicates the potential of such derivatives in contributing to the development of new anticancer drugs.
Insecticidal Potential
Another intriguing application is the development of insecticidal agents. For example, sulfonamide-thiazole derivatives incorporating triazolo[1,5-a]pyrimidine showed potent toxic effects against the cotton leafworm, Spodoptera littoralis, highlighting the potential of these compounds in agricultural pest management (Soliman et al., 2020).
Antimicrobial Properties
The exploration of antimicrobial properties of these derivatives has led to the identification of compounds with promising activities against various bacterial and fungal species. This includes the synthesis of thienopyrimidine derivatives, which exhibited pronounced antimicrobial activities, suggesting their use in developing new antimicrobial agents (Bhuiyan et al., 2006).
Properties
IUPAC Name |
N-[3-(4-chloropyrazol-1-yl)propyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN7O/c13-9-7-16-19(8-9)5-1-3-14-11(21)10-17-12-15-4-2-6-20(12)18-10/h2,4,6-8H,1,3,5H2,(H,14,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQWLABMVNOLIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NCCCN3C=C(C=N3)Cl)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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